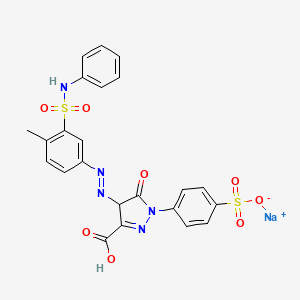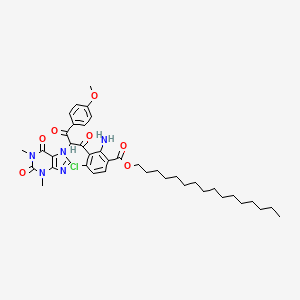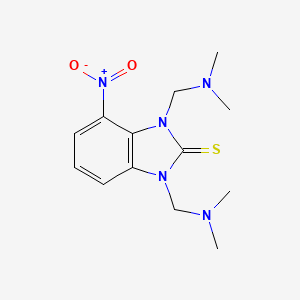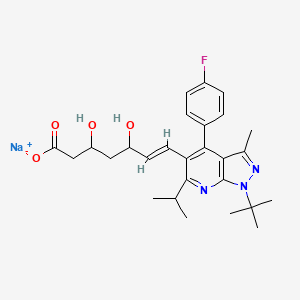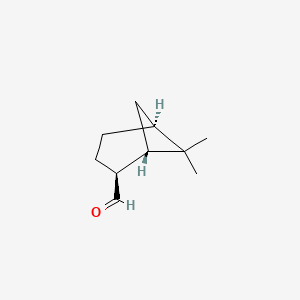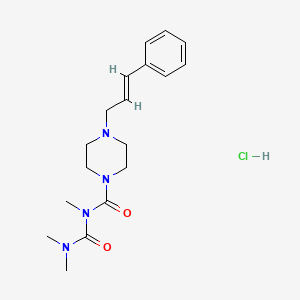
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride typically involves the reaction of cinnamyl chloride with 4-(2,4,4-trimethylallophanoyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding properties and molecular interactions are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
1-Cinnamyl-4-(2-methoxyphenyl)piperazine: Known for its binding properties to dopamine and serotonin receptors.
N-Butyryl-N’-cinnamyl-2-methylpiperazine hydrochloride: Studied for its biological activity and potential therapeutic effects.
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine: Another piperazine derivative with unique chemical properties.
Uniqueness
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride stands out due to its specific structural features and the presence of the trimethylallophanoyl group, which may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
属性
CAS 编号 |
80712-47-6 |
|---|---|
分子式 |
C18H27ClN4O2 |
分子量 |
366.9 g/mol |
IUPAC 名称 |
N-(dimethylcarbamoyl)-N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O2.ClH/c1-19(2)17(23)20(3)18(24)22-14-12-21(13-15-22)11-7-10-16-8-5-4-6-9-16;/h4-10H,11-15H2,1-3H3;1H/b10-7+; |
InChI 键 |
KVGROWORQUOSJG-HCUGZAAXSA-N |
手性 SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |
规范 SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


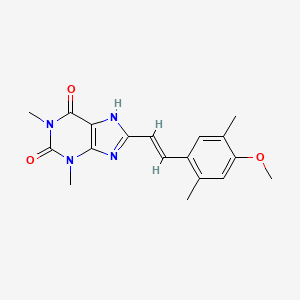

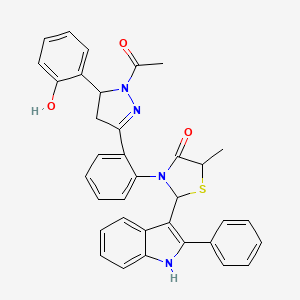
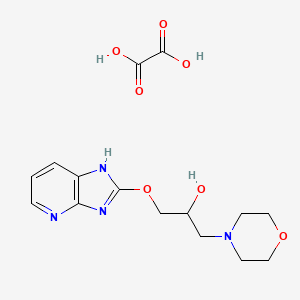
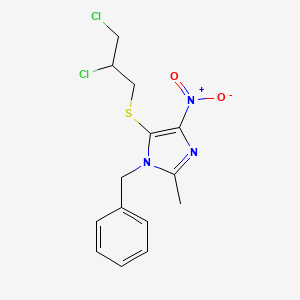
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)
